N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a benzyl group, and a biphenyl moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide typically involves several steps, starting with the preparation of the pyrrolidine ring. One common method involves the reduction of 1-benzyl-3-pyrrolidinone using sodium borohydride in methanol. The resulting (S)-1-benzyl-3-pyrrolidinol is then coupled with 1,1’-biphenyl-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .
Chemical Reactions Analysis
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or biphenyl groups are replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and biphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s stereochemistry also influences its binding affinity and selectivity .
Comparison with Similar Compounds
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Biphenyl Derivatives: Biphenyl compounds, such as biphenyl-4-carboxylic acid and its derivatives, exhibit similar structural features but vary in their functional groups and applications.
The uniqueness of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide lies in its combination of the pyrrolidine ring, benzyl group, and biphenyl moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
212192-38-6 |
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Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O/c27-24(22-13-11-21(12-14-22)20-9-5-2-6-10-20)25-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,25,27)/t23-/m0/s1 |
InChI Key |
LTDTVIVWGGLMSW-QHCPKHFHSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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